(3S)-1,1,1,2,2-Pentafluorododecan-3-OL

Description

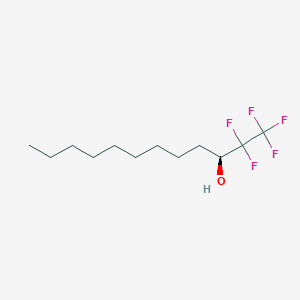

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1,1,1,2,2-pentafluorododecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F5O/c1-2-3-4-5-6-7-8-9-10(18)11(13,14)12(15,16)17/h10,18H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCKZQQCWZNEFP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584192 | |

| Record name | (3S)-1,1,1,2,2-Pentafluorododecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307531-78-8 | |

| Record name | (3S)-1,1,1,2,2-Pentafluoro-3-dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307531-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1,1,1,2,2-Pentafluorododecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for 3s 1,1,1,2,2 Pentafluorododecan 3 Ol and Analogues

Asymmetric Synthesis Strategies for Chiral Fluorinated Alcohols

Chiral Auxiliary-Mediated Approaches for Enantiopure Alcohol Synthesis

Chiral auxiliaries have proven to be a reliable method for the synthesis of enantiopure compounds. In the context of chiral fluorinated alcohols, this strategy often involves the use of a chiral molecule that directs the stereochemical outcome of a reaction, and which can be removed after the desired stereocenter is established.

One notable approach describes the use of an enantiopure aryl α,α-difluoromethyl sulfoxide (B87167) as a chiral and removable auxiliary. nih.gov This method allows for the stereoselective difluoromethylation of carbonyl derivatives, leading to the formation of enantiopure α,α-difluoromethyl alcohols. nih.gov Another example is the use of the chiral auxiliary (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, which utilizes a chiral relay network to enhance diastereocontrol during the enolate alkylation for the synthesis of enantiomerically pure α-amino acids, a strategy adaptable to the synthesis of related chiral alcohols. rsc.org

The Evans chemistry, a well-established method, has been successfully applied to the synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid. nih.gov This involved an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone, affording the desired products with moderate diastereoselectivity. nih.gov

| Chiral Auxiliary Approach | Target Molecule/Analogue | Key Reaction | Diastereomeric/Enantiomeric Excess | Ref. |

| Enantiopure aryl α,α-difluoromethyl sulfoxide | Enantiopure α,α-difluoromethyl alcohols | Stereoselective difluoromethylation | Not Specified | nih.gov |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Enantiomerically pure α-amino acids | Enolate alkylation | Enhanced diastereocontrol | rsc.org |

| Evans Oxazolidinone | (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid | Aldol reaction | 78:22 and 82:18 dr | nih.gov |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. This area has seen significant advancements, particularly in the use of transition metals and enzymes to catalyze the formation of chiral fluorinated alcohols.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines and, by extension, chiral alcohols. A notable example is the palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters. dicp.ac.cn The use of a Pd(OCOCF3)2-BINAP complex in fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (B45653), dramatically improves both the yield and enantioselectivity, affording chiral fluoro amino acid derivatives with up to 91% ee. dicp.ac.cn The fluorinated solvent is believed to stabilize the active catalyst and act as a hydrogen bond donor. dicp.ac.cn

Iron catalysis has also emerged as a promising alternative. An iron-catalyzed asymmetric reductive cross-coupling of ketimines with unactivated alkyl halides has been developed for the synthesis of enantioenriched α-tertiary amino esters and amides, which can be precursors to chiral alcohols. acs.org This method employs a commercially available iron(II) triflate catalyst with a chiral bisoxazoline-phosphine (NPN) ligand. acs.org

Chiral oxazaborolidines are highly effective catalysts for a variety of asymmetric transformations. insuf.orglabinsights.nl The development of second-generation cationic chiral fluorinated oxazaborolidines has led to more potent catalysts for highly enantioselective cycloaddition reactions, such as the Diels-Alder reaction, with yields and enantioselectivities often exceeding 95%. acs.orgnih.govresearchgate.net The judicious placement of fluorine substituents in the chiral ligand enhances catalytic activity. acs.orgnih.gov These cycloaddition reactions can produce complex chiral molecules that can be further elaborated into chiral fluorinated alcohols.

Enzymes offer unparalleled stereoselectivity in chemical transformations. bohrium.comnih.gov Alcohol dehydrogenases (ADHs) are particularly useful for the synthesis of chiral alcohols. A chemoenzymatic approach has been developed for the preparation of chiral alcohols bearing a heteroaromatic ring with α-fluorination. nih.gov This method involves the reduction of a prochiral α-halogenated acyl moiety using the alcohol dehydrogenase from Lactobacillus kefir, yielding the desired chiral alcohols with high enantiomeric excess (95–>99% ee) and yields. nih.gov

The enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to promiscuously catalyze the Michael-type addition of acetaldehyde (B116499) to β-nitrostyrene derivatives, producing chiral γ-nitroaldehydes. nih.gov These intermediates can be reduced to the corresponding chiral alcohols with good to excellent enantioselectivities (82-97% ee). nih.gov

| Catalytic Method | Substrate | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Ref. |

| Asymmetric Hydrogenation | α-Fluorinated Iminoesters | Pd(OCOCF3)2-BINAP | Chiral Fluoro Amino Acid Derivatives | Up to 91% | dicp.ac.cn |

| Asymmetric Reductive Cross-Coupling | Ketimines and Alkyl Halides | Iron(II) triflate / NPN ligand | α-Tertiary Amino Esters/Amides | High | acs.org |

| Cycloaddition Reaction | Dienes and Dienophiles | Cationic Chiral Fluorinated Oxazaborolidines | Chiral Cycloadducts | >95% | acs.orgnih.govresearchgate.net |

| Ketone Reduction | Prochiral α-Halogenated Acyl Pyridines | Alcohol Dehydrogenase (Lactobacillus kefir) | Chiral α-Fluorinated Pyridyl Alcohols | 95–>99% | nih.gov |

| Michael Addition | β-Nitrostyrene Derivatives | 4-Oxalocrotonate Tautomerase (4-OT) | Chiral γ-Nitroalcohols | 82–97% | nih.gov |

Stereoselective Fluorination Reactions

Direct stereoselective fluorination represents another key strategy for accessing chiral fluorinated alcohols. These methods involve the introduction of a fluorine atom into a molecule in a stereocontrolled manner.

Organocatalysis has emerged as a powerful tool for asymmetric α-fluorination. For instance, the enantioselective fluorination of α-branched aldehydes using a newly developed chiral primary amine catalyst affords α-fluoroaldehydes in high yields and enantioselectivities. rsc.org These can be subsequently converted to chiral tertiary α-hydroxyacetals via a stereospecific C–F bond cleavage. rsc.org The electrophilic fluorodesilylation of enantiopure allylsilanes using Selectfluor® provides a route to homochiral β-fluorinated γ,δ-unsaturated carboxylic acids, which can be reduced to the corresponding enantiopure fluorinated alcohols. nih.gov

The development of chiral hydrogen bonding-based organocatalysts, such as phosphoric acids and (thio)ureas, has also advanced the field of asymmetric fluorination. researchgate.net These catalysts can activate fluorinating agents like Selectfluor® to achieve highly enantioselective fluorinations of various substrates. researchgate.net

Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols

A powerful strategy for the enantioselective synthesis of fluorinated chiral alcohols is through chiral anion phase-transfer (CAPT) catalysis. nih.govorganic-chemistry.org This method facilitates the asymmetric fluorination of allylic alcohols, which are precursors to compounds like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL. A key innovation in this approach is the in situ generation of a directing group, often a boronic acid monoester, which is crucial for achieving high levels of enantiocontrol. nih.govorganic-chemistry.org

The reaction typically involves an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), and a chiral phase-transfer catalyst. The catalyst, a chiral phosphate (B84403) anion, pairs with a cation to shuttle between an aqueous or solid phase and an organic phase where the reaction with the substrate occurs. mdpi.com Mechanistic studies indicate that the transformation may proceed through a concerted transition state where the C-F bond is formed and a C-H bond is cleaved simultaneously. nih.govescholarship.org This method has been successfully applied to a variety of acyclic allylic alcohols, yielding highly enantioenriched α-fluoro homoallylic alcohols. nih.govescholarship.org

For the synthesis of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, a suitable precursor would be an allylic alcohol with a nonafluorononyl side chain. The fluorination would be directed to the allylic position to create the desired stereocenter.

Table 1: Representative Enantioselective Fluorination of Allylic Alcohols via CAPT

| Substrate (Allylic Alcohol) | Chiral Catalyst | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-Cinnamyl alcohol | BINOL-derived Phosphate | Selectfluor | 85 | 92 |

| (E)-Hex-2-en-1-ol | SPINOL-derived Phosphate | NFSI | 90 | 95 |

| Geraniol | Chiral Dicarboxylate | Selectfluor | 78 | 88 |

Nucleophilic Fluorination in Aprotic Solvents

Nucleophilic fluorination represents a classical and direct approach for introducing fluorine into a molecule. acsgcipr.org This method typically involves the displacement of a good leaving group, such as a tosylate, mesylate, or halide, by a fluoride (B91410) ion (F⁻) in an S(_N)2 reaction. acsgcipr.org For the synthesis of a chiral alcohol like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, this strategy would involve preparing a precursor with a leaving group at the C-3 position and the desired (R)-stereochemistry, which would then be inverted to the (S)-configuration upon nucleophilic attack by fluoride.

The choice of the fluoride source and solvent is critical for the success of these reactions. ijsrst.com Polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively "naked" and highly nucleophilic. acsgcipr.orgresearchgate.net Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The solubility and reactivity of metal fluorides can be enhanced by using phase-transfer catalysts, such as crown ethers or quaternary ammonium (B1175870) salts. ijsrst.comresearchgate.net

Recent studies have explored the use of tert-alcohols as nonpolar protic reaction media, which have shown surprisingly effective results in nucleophilic fluorination, particularly with TBAF. ijsrst.com

Table 2: Common Reagents for Nucleophilic Fluorination

| Fluoride Source | Phase-Transfer Catalyst | Common Solvents | Characteristics |

| Potassium Fluoride (KF) | 18-crown-6, [2.2.2]-Kryptand | MeCN, DMF | Inexpensive but low solubility; requires a catalyst. researchgate.net |

| Cesium Fluoride (CsF) | None (often) | MeCN, DMF | More soluble and reactive than KF. acsgcipr.org |

| Tetrabutylammonium Fluoride (TBAF) | None | THF, MeCN, t-amyl alcohol | Highly soluble and reactive, available in anhydrous or hydrated forms. acsgcipr.orgijsrst.com |

| [IPrH][F(HF)(_2)] | None / DIPEA | Various | Air-stable, non-hygroscopic, and effective for various substrates. nih.gov |

One-Pot Synthetic Sequences for Constructing Fluorinated Chiral Alcohols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation and purification of intermediates. nih.gov Several one-pot strategies have been developed for the synthesis of chiral alcohols, which can be adapted for fluorinated targets. nih.govresearchgate.net

One such approach involves a tandem catalysis sequence starting from readily available alkynes. nih.govrsc.org For instance, an alkyne can undergo hydration catalyzed by an acid like trifluoromethanesulfonic acid (CF(_3)SO(_3)H) to form a ketone intermediate. nih.gov Without isolation, this ketone is then subjected to an asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture) to produce the desired chiral alcohol in high yield and excellent stereoselectivity. nih.govresearchgate.netrsc.org The combination of fluorinated catalysts and fluorinated solvents like 2,2,2-trifluoroethanol (CF(_3)CH(_2)OH) has been shown to have a positive effect on both reactivity and enantioselectivity. nih.govrsc.org

Another effective one-pot process involves the sequential nucleophilic substitution of an α-bromoarylketone with a fluoroalcohol, followed by an asymmetric reduction of the resulting fluorinated ketone intermediate. researchgate.net This method has been shown to be applicable to gram-scale synthesis, highlighting its practical utility. researchgate.net

Table 3: Example of a One-Pot Tandem Hydration/Asymmetric Transfer Hydrogenation

| Step | Reaction | Catalyst / Reagents | Key Features |

| 1 | Alkyne Hydration | CF(_3)SO(_3)H, H(_2)O, CF(_3)CH(_2)OH | Forms ketone intermediate in situ. nih.gov |

| 2 | Asymmetric Transfer Hydrogenation | Chiral Ru(II) complex, HCOONa | Reduces ketone to chiral alcohol with high ee. nih.gov |

Control of Stereochemistry in Carbon-Carbon Bond Formation with Fluorinated Substrates

Controlling stereochemistry during the formation of C-C bonds is paramount for the synthesis of complex molecules with multiple stereocenters. mdpi.com When one of the substrates is fluorinated, unique challenges and opportunities arise due to the electronic properties and steric bulk of fluorine or fluorinated groups. rsc.org The synthesis of alkyl fluorides with multiple contiguous stereogenic centers is a particularly challenging task in synthetic chemistry. mdpi.com

Various asymmetric reactions have been developed to achieve this control. For example, transition metal-catalyzed reactions, such as the copper-catalyzed enantioselective detrifluoroacetylative aldol addition, allow for the synthesis of α-fluoro-β-hydroxy ketones with two adjacent stereocenters. mdpi.com Similarly, organocatalytic methods, like the asymmetric Friedel–Crafts addition to isatin-derived ketimines followed by diastereoselective fluorination, can create vicinal tetrasubstituted stereocenters, one of which is a C-F quaternary carbon. mdpi.com

In the context of synthesizing (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, a key C-C bond formation would be the addition of a nonyl nucleophile to a pentafluoro-substituted propanal derivative, or conversely, the addition of a pentafluoroethyl nucleophile to a decanal (B1670006) derivative. The stereochemistry at the resulting alcohol (C-3) would need to be controlled using a chiral catalyst or auxiliary. The bulky nature of the pentafluoroethyl group can influence the stereochemical outcome of such reactions, a factor that must be carefully considered in the synthetic design. rsc.org

Table 4: Methods for Stereocontrolled C-C Bond Formation with Fluorinated Compounds

| Reaction Type | Catalyst System | Substrates | Product Type |

| Aldol Addition | Chiral Cu-Bidentate Ligand | 2-Fluoro-1,3-diketones + Aldehydes | α-Fluoro-β-hydroxy ketones. mdpi.com |

| Friedel–Crafts Addition | Quinine Squaramide | Pyrazolones + N-Boc Ketimines | Fluorinated oxindole-pyrazolone adducts. mdpi.com |

| Johnson-Claisen Rearrangement | Propionic Acid | γ-CF(_3)-substituted Allylic Alcohols | 3-Trifluoromethyl-dec-4-enoates. rsc.org |

| Reductive Coupling | Yttrium/Lanthanide Complexes | Aryl Halides | Biphenyl compounds. ubc.ca |

Catalytic Roles and Applications of Fluorinated Alcohols, Including 3s 1,1,1,2,2 Pentafluorododecan 3 Ol in Catalytic Systems

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL as a Potential Component in Chiral Catalytic Systems

The structure of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, featuring a chiral secondary alcohol functional group and a pentafluoroethyl group at the C1 and C2 positions, makes it an intriguing candidate for applications in asymmetric catalysis. While specific research on this particular molecule is not extensively documented, its structural motifs allow for informed predictions of its potential roles. The presence of a stereogenic center is a fundamental requirement for a chiral auxiliary, ligand, or catalyst. In principle, (3S)-1,1,1,2,2-Pentafluorododecan-3-OL could be utilized in several ways within a chiral catalytic system.

One potential application is as a chiral solvent or co-solvent. The use of chiral solvents is a known strategy for inducing enantioselectivity in reactions involving prochiral substrates. The chiral environment provided by the solvent can lead to diastereomeric solvation of the substrate and transition states, resulting in a modest to significant enantiomeric excess (ee) in the product. The combination of a chiral center and the unique solvating properties of the fluorinated alcohol moiety in (3S)-1,1,1,2,2-Pentafluorododecan-3-OL could offer a unique chiral environment.

Furthermore, this molecule could serve as a precursor for chiral ligands. The hydroxyl group can be functionalized to introduce phosphine (B1218219), amine, or other coordinating groups, which can then be used to form chiral metal complexes for asymmetric catalysis. The fluorinated chain could also play a role in tuning the steric and electronic properties of such a ligand, potentially influencing the selectivity and activity of the catalyst. The introduction of fluorine into ligands has been shown to impact the properties of the resulting catalysts. rsc.org

Finally, the alcohol itself might act as a chiral organocatalyst or co-catalyst. For instance, it could participate in hydrogen-bond-donating catalysis, where the chiral alcohol activates a substrate towards nucleophilic attack through the formation of a stereochemically defined hydrogen-bonded complex.

Fluorinated Alcohols as Reaction Media and Promoters in Organic Synthesis

Fluorinated alcohols have been widely recognized for their ability to promote a variety of organic transformations, often without the need for a traditional catalyst. nih.govresearchgate.net Their effectiveness stems from a unique combination of properties that differentiate them from non-fluorinated alcohols and other common solvents.

The use of fluorinated alcohols as solvents or additives can dramatically influence the rates and selectivity of organic reactions. rsc.orgacs.org Their high ionizing power and ability to solvate charged species can accelerate reactions that proceed through cationic intermediates. For example, in nucleophilic substitution reactions, fluorinated alcohols can facilitate the departure of the leaving group through hydrogen bonding, thereby increasing the reaction rate. rsc.org

In addition to rate acceleration, fluorinated alcohols can also enhance selectivity. For instance, in reactions with competing pathways, such as SN2 versus E2, the choice of a fluorinated alcohol as a solvent can favor one pathway over the other. rsc.org The use of tertiary alcohols as a reaction medium has been shown to significantly enhance the reactivity of alkali metal fluorides in nucleophilic fluorination while suppressing the formation of byproducts. wikipedia.org Similarly, the stereoselectivity of certain reactions can be improved in the presence of fluorinated alcohols. In enantioselective hydrogenations with chiral self-assembling rhodium catalysts, fluorinated alcohols have been shown to combine the beneficial characteristics of non-polar solvents (high ee) and alcohols (high reaction rates). thieme-connect.com

The following table summarizes the effect of different solvents on a representative nucleophilic fluorination reaction, highlighting the beneficial role of fluorinated alcohols.

| Solvent | Reaction Time (h) | Fluorination Yield (%) | E2 Yield (%) |

| Acetonitrile (B52724) | 24 | <10 | >90 |

| tert-Butanol | 18 | 35 | 65 |

| 2-Trifluoromethyl-2-propanol | 6 | 78 | 8 |

| Data is illustrative and based on findings reported in the literature for similar reactions. rsc.org |

The catalytic and promoting effects of fluorinated alcohols are primarily attributed to their strong hydrogen-bond-donating capabilities and their specific solvation effects. rsc.orgnih.govrsc.orgacs.orgresearchgate.netresearchgate.net The acidity of the hydroxyl proton in fluorinated alcohols is significantly higher than in their non-fluorinated counterparts, making them potent hydrogen-bond donors. This allows them to activate electrophiles by forming strong hydrogen bonds, making them more susceptible to nucleophilic attack. For example, they can activate epoxides and carbonyl compounds towards ring-opening or addition reactions. researchgate.net

The low nucleophilicity of fluorinated alcohols is another crucial feature. nih.govresearchgate.net Despite their high acidity, the electron-withdrawing fluorine atoms reduce the electron density on the oxygen atom, making it a poor nucleophile. This prevents the solvent from participating in unwanted side reactions, such as solvolysis.

Computational and experimental studies have provided detailed insights into the role of hydrogen bonding in these systems. For instance, in crown ether-mediated nucleophilic fluorination, the addition of fluorinated bulky alcohols to an aprotic solvent was found to have a significant effect on the kinetics and selectivity. rsc.org The fluorinated alcohol molecules preferentially solvate the fluoride (B91410) ion through hydrogen bonding, which enhances its nucleophilicity and reduces competing elimination reactions. rsc.org The mechanism involves the formation of a complex where the alcohol's hydroxyl group interacts with the anion, effectively shielding it from the bulk solvent and facilitating its delivery to the substrate.

In some catalytic systems, fluorinated alcohols can act as templates, organizing the reactants into a specific orientation that favors the desired reaction pathway. This "template effect" is particularly relevant in reactions involving multiple components or in cycloaddition reactions. The network of hydrogen bonds created by the fluorinated alcohol molecules can create organized solvent structures that pre-organize the substrates, lowering the activation energy for the desired transformation. researchgate.net This templating effect can lead to enhanced regio- and stereoselectivity.

Homogeneous Catalysis in Fluorinated Alcohol Solvents

Fluorinated alcohols are excellent solvents for a wide range of homogeneous catalytic reactions. researchgate.netresearchgate.netrsc.org Their ability to dissolve both polar and nonpolar reactants, as well as organometallic catalysts, makes them versatile media for catalysis.

In the realm of reduction reactions, particularly hydrogenations, fluorinated alcohols have demonstrated significant advantages. rsc.orgresearchgate.net Homogeneous hydrogenation reactions are often catalyzed by transition metal complexes, and the solvent plays a critical role in the catalytic cycle. Fluorinated alcohols can enhance the activity and selectivity of these catalysts. For instance, in the asymmetric hydrogenation of prochiral substrates, the use of a fluorinated alcohol can lead to higher enantioselectivities. wikipedia.org

The mechanism often involves the activation of the catalyst or the substrate through hydrogen bonding with the solvent. In some cases, the fluorinated alcohol may participate directly in the catalytic cycle, for example, by acting as a proton source in transfer hydrogenation reactions. Transfer hydrogenation is a valuable technique that uses hydrogen donor molecules other than H2, such as isopropanol (B130326) or formic acid, and is particularly useful for the asymmetric reduction of polar substrates like ketones and imines using chiral catalysts. wikipedia.org The properties of fluorinated alcohols make them well-suited for this type of transformation.

The table below provides illustrative data on the effect of fluorinated alcohols on a model asymmetric hydrogenation reaction.

| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methanol (B129727) | >99 | 75 |

| Dichloromethane | 20 | 95 |

| 2,2,2-Trifluoroethanol (B45653) (TFE) | >99 | 92 |

| Data is illustrative and based on findings reported for similar catalytic systems. thieme-connect.com |

Oxidation Reactions

Fluorinated alcohols play a significant role as promoters or solvents in a variety of oxidation reactions. Their ability to stabilize transition states and activate oxidizing agents through hydrogen bonding is a key factor in their efficacy. For instance, fluorinated alcohols have been shown to act as template catalysts in the epoxidation of olefins using hydrogen peroxide. nih.gov They form a network of hydrogen bonds that facilitates the transfer of an oxygen atom to the double bond, often under mild conditions and without the need for metal catalysts. nih.gov

In the context of alcohol oxidation, fluorinated alcohols can enhance the activity of catalytic systems. For example, the aerobic oxidation of secondary alcohols to ketones can be efficiently catalyzed by a combination of nitric acid and iron(III) chloride in HFIP. nih.govacs.org The fluorinated alcohol is not merely a solvent but an essential component that activates the reagents and increases reactivity. nih.govacs.org While specific studies detailing the use of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL in oxidation reactions are not widely available in public literature, its structural similarity to other long-chain alcohols suggests potential applications. The long alkyl chain could influence substrate solubility, while the fluorinated portion would provide the characteristic activating effects.

The oxidation of various alcohols often utilizes systems where fluorinated compounds play a crucial role. For example, a combination of sodium bromide and Selectfluor® has been used for the oxidation of primary and secondary alcohols. nih.gov In some cases, biphasic solvent systems are optimal, highlighting the importance of the reaction environment in achieving high selectivity and yield. nih.gov The long-chain nature of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL could be particularly advantageous in such biphasic systems.

Below is a table summarizing representative findings on the role of fluorinated compounds in catalytic oxidation reactions.

| Catalyst/Promoter System | Substrate | Product | Key Findings |

| HNO₃ / FeCl₃ in HFIP | Secondary Alcohols | Ketones | HFIP acts as a template catalyst, increasing reagent reactivity and enabling selective oxidation with high yields. nih.gov |

| H₂O₂ in Fluorinated Alcohol | Olefins | Epoxides | The fluorinated alcohol itself acts as a catalyst, stabilizing the transition state through hydrogen bonding. nih.gov |

| NaBr / Selectfluor® | Primary Alcohols | Carboxylic Acids | A versatile and operationally simple method that tolerates a variety of functional groups. nih.gov |

| Ru²⁺, Co²⁺, or Mn²⁺ complexes with "fluoroponytails" | Alkanes/Alkenes | Alcohols, Aldehydes, Ketones | Utilizes fluorous biphasic catalysis for efficient product separation and catalyst recycling. researchgate.net |

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations in organic synthesis. researchgate.netalevelchemistry.co.uk Fluorinated alcohols can influence these reactions by promoting the reactivity of electrophiles and stabilizing charged intermediates. The chiral nature of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL makes it a particularly interesting, albeit underexplored, candidate for asymmetric C-C and C-X bond-forming reactions. Chiral alcohols and their derivatives have been successfully employed as catalysts or ligands in a range of enantioselective transformations, including the addition of organozinc reagents to aldehydes.

While direct evidence of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL's application in this area is scarce, the principles of catalysis by chiral fluorinated alcohols suggest its potential. For example, chiral phosphoric acids, which share the Brønsted acidic character of fluorinated alcohols, are powerful catalysts for enantioselective fluorination reactions. nih.gov The stereochemical outcome of these reactions can be highly sensitive to the structure of both the catalyst and other achiral components, indicating a complex interplay of non-covalent interactions. nih.gov It is conceivable that a chiral fluorinated alcohol like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL could participate in similar catalytic cycles, potentially as a ligand or a co-catalyst.

N-heterocyclic carbenes (NHCs) have been shown to catalyze C-C bond formations, and their activity can be influenced by the reaction medium. rsc.org The use of a fluorinated solvent or additive could potentially enhance the efficiency of such catalytic systems. Furthermore, scandium(III) triflate is a versatile Lewis acid catalyst for numerous C-C and C-X bond-forming reactions, and its activity is often modulated by the solvent. researchgate.net

The following table presents examples of catalytic systems used for C-C and C-X bond formation where fluorinated compounds or chiral alcohols play a role.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid / Aryl Boronic Acid | Enantioselective Fluorination of Allylic Alcohols | The catalyst system can be tuned to produce either enantiomer of the product with high selectivity. nih.gov |

| N-Heterocyclic Carbenes | C-C Bond Formation and Asymmetric Reactions | Catalyzes nucleophilic substitution and addition reactions. rsc.org |

| Sc(OTf)₃ | Friedel-Crafts Alkylation, Cyanosilylation | A water-tolerant Lewis acid that catalyzes a wide range of C-C and C-X bond-forming reactions. researchgate.net |

| Palladium Complexes | Cross-Coupling Reactions | Forms C-N, C-O, and C-S bonds, with ligand choice being crucial for efficiency. researchgate.net |

Fluorous Biphasic Catalysis and Catalyst Recovery Strategies Enabled by Fluorine Content

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products and unreacted starting materials. Fluorous biphasic catalysis (FBC) offers an elegant solution to this problem. rsc.orgillinois.edu This technique relies on the limited miscibility of highly fluorinated solvents with common organic solvents at ambient temperature. A catalyst can be rendered "fluorous" by attaching long-chain perfluoroalkyl groups, making it preferentially soluble in the fluorous phase.

The reaction is typically carried out at an elevated temperature where the organic and fluorous phases become miscible, allowing the reaction to proceed in a single phase. Upon cooling, the phases separate, with the product concentrated in the organic phase and the fluorous catalyst retained in the fluorous phase. The fluorous phase containing the catalyst can then be easily separated and reused, which is both economically and environmentally advantageous.

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL, with its C₅F₁₁- moiety, is a prime candidate for use in fluorous biphasic systems. While it may not be a catalyst itself in all contexts, it can be used as a solvent or a co-solvent to create the fluorous phase. Alternatively, it could be incorporated into a ligand for a metal catalyst to impart fluorous solubility. The long dodecyl chain further enhances its lipophilicity, which could be tuned to achieve the desired phase behavior at different temperatures.

The principle of FBC has been successfully applied to a variety of catalytic reactions, including hydroformylation, hydrogenation, and oxidation. researchgate.netillinois.edu The efficiency of catalyst recovery in these systems is often very high, minimizing the loss of expensive and potentially toxic metal catalysts.

| Catalyst System | Reaction | Catalyst Recovery Method | Advantages |

| Rhodium complex with fluorinated phosphine ligands | Hydroformylation of Olefins | Fluorous Biphasic Separation | Facile separation and recycling of the catalyst. illinois.edu |

| Ru²⁺, Co²⁺, or Mn²⁺ complexes with "fluoroponytails" | Alkane/Alkene Oxidation | Fluorous Biphasic Separation | Enables separation of the catalyst from oxidation products, improving catalyst lifetime. researchgate.net |

| Polyfluorinated quaternary ammonium (B1175870) cations with polyoxometalate | Alcohol and Alkene Oxidation | Fluorous Biphasic Catalysis | Catalyst can be used with or without a fluorous solvent. |

Advanced Analytical Methodologies for the Enantiomeric Determination and Characterization of 3s 1,1,1,2,2 Pentafluorododecan 3 Ol

Chiral Chromatographic Separation Techniques

Chiral chromatography is a cornerstone for the separation of enantiomers. This family of techniques relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantiomeric separation of non-volatile or thermally sensitive compounds. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). These phases create a chiral environment where the enantiomers of the analyte, such as (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, form transient diastereomeric complexes with different stability, resulting in distinct retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are highly effective for resolving a broad range of chiral compounds, including alcohols. europeanpharmaceuticalreview.com For a fluorinated alcohol, the separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding (with the hydroxyl group), dipole-dipole interactions (involving the C-F bonds), and inclusion into the chiral cavities of the polysaccharide structure. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. While HPLC is a robust technique, supercritical fluid chromatography (SFC) often offers faster and more efficient separations. europeanpharmaceuticalreview.com

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives like CHIRALPAK®) | Provides a chiral environment for enantioseparation. |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture | Elutes the compound and modulates retention and selectivity. |

| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed of the analysis and separation efficiency. |

| Detection | UV or Refractive Index (RI) | Monitors the elution of the separated enantiomers. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Affects interaction kinetics and can influence resolution. |

Data based on general principles of chiral HPLC for alcohols.

Gas Chromatography (GC) for Chiral Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com Given the volatility of many fluorinated alcohols, chiral GC is a highly suitable method for the enantiomeric analysis of compounds like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, potentially after derivatization to increase volatility. The separation is performed on a capillary column coated with a chiral stationary phase. gcms.cz

The most common and effective CSPs for GC are based on modified cyclodextrins. chromatographyonline.comresearchgate.net These cyclic oligosaccharides have a chiral cavity, and their derivatives (e.g., permethylated or acylated cyclodextrins) can effectively discriminate between enantiomers through inclusion complexation and surface interactions. The enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to differences in retention times and enabling their separation. gcms.cz Studies on similar molecules, such as 1,1,1-trifluoropropan-2-ol, have demonstrated the utility of chiral GC in determining enantiomeric excess. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column with a Cyclodextrin-based CSP (e.g., Rt-βDEX) | Induces separation based on differential host-guest interactions. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Temperature Program | Isothermal or Gradient (e.g., 50 °C to 180 °C) | Optimizes the separation of enantiomers and analysis time. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides sensitive detection of the eluted enantiomers. |

Data based on general principles of chiral GC for alcohols and fluorinated compounds. gcms.czuctm.edu

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in many industries, offering significant advantages over HPLC in terms of speed, efficiency, and environmental impact. chromatographyonline.comselvita.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher throughput without a significant loss in efficiency. chromatographyonline.com

For chiral separations, an organic modifier, typically an alcohol like methanol (B129727) or ethanol, is added to the CO2 to increase the mobile phase's solvating power and improve peak shape. europeanpharmaceuticalreview.comchromatographyonline.com The separation mechanism is similar to normal-phase HPLC, relying on CSPs, with polysaccharide-based columns being the most widely used and successful. chromatographyonline.comsphinxsai.com SFC has proven highly effective for separating the enantiomers of a wide range of drug molecules and other chiral compounds, including alcohols. researchgate.netchromatographyonline.com Its suitability for both analytical and preparative scale separations makes it a versatile tool. selvita.comresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralcel OJ-H, Chiralpak AD-H) | Provides enantioselective retention. researchgate.netresearchgate.net |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol, Ethanol) | Acts as the eluent; modifier adjusts polarity and improves separation. chromatographyonline.com |

| Flow Rate | 2 - 5 mL/min | Enables rapid analysis times. researchgate.net |

| Back Pressure | 100 - 200 bar | Maintains the CO2 in a supercritical or subcritical state. researchgate.netresearchgate.net |

| Temperature | 35 - 40 °C | Influences fluid density and interaction kinetics. researchgate.netresearchgate.net |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for peak identification and quantification. researchgate.net |

Data compiled from typical SFC chiral separation methodologies. researchgate.netresearchgate.netresearchgate.net

Capillary Electrophoresis (CE) for Enantiomeric Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries, requiring minimal sample and reagent volumes. mdpi.comwikipedia.org For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.gov The enantiomers of the analyte migrate through the capillary under the influence of an electric field and separate based on their differential binding affinities with the chiral selector. nih.govmdpi.com

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their versatility and effectiveness. mdpi.comnih.govmdpi.com The analyte enantiomers form transient inclusion complexes with the cyclodextrin, and the different stability constants of these diastereomeric complexes lead to different effective electrophoretic mobilities and, consequently, different migration times. mdpi.com CE is a powerful tool for determining the enantiomeric purity of chiral drugs and can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. mdpi.commdpi.com

| Parameter | Typical Condition | Purpose |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm length) | Provides the channel for electrophoretic separation. |

| Background Electrolyte (BGE) | Buffer (e.g., Phosphate (B84403) or Tris) at a specific pH | Maintains current and pH; solubilizes the chiral selector. |

| Chiral Selector | Cyclodextrin derivative (e.g., β-cyclodextrin) added to BGE | Forms transient diastereomeric complexes with the analyte enantiomers. ciac.jl.cn |

| Voltage | 15 - 30 kV | Drives the electrophoretic migration of ions. |

| Temperature | 20 - 25 °C | Affects viscosity, mobility, and binding constants. |

| Detection | UV Detector | Monitors the analytes as they pass the detection window. |

Data based on general principles of chiral CE for pharmaceutical compounds. mdpi.commdpi.comciac.jl.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis

NMR spectroscopy is another primary tool for chiral analysis. While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliary reagents can induce diastereomeric environments, leading to separate, observable signals for each enantiomer.

¹⁹F NMR for Direct Chiral Recognition and Enantiomeric Excess Determination of Fluorine-Containing Analytes

For fluorine-containing compounds like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for chiral analysis. acs.orgnih.govkaist.ac.kr The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, which often results in baseline-separated signals in a clean spectral window with no background interference. researchgate.netacs.org

The technique typically involves the addition of a chiral solvating agent (CSA) to a solution of the racemic or enantioenriched fluorinated analyte. researchgate.net The CSA interacts non-covalently with the enantiomers to form transient diastereomeric solvates. This diastereomeric interaction leads to a sufficient difference in the magnetic environment of the fluorine nuclei of each enantiomer, resulting in distinct signals in the ¹⁹F NMR spectrum. rsc.org The enantiomeric excess (e.e.) can then be determined directly and accurately by integrating the corresponding signals. nih.govbohrium.com

Various CSAs have been developed for the analysis of chiral alcohols, including Pirkle's alcohol and chiral metal complexes, such as cationic cobalt(III) complexes. researchgate.netnih.govacs.orgwikipedia.org These agents can induce significant chemical shift differences (Δδ) between the enantiomeric signals, allowing for robust and rapid analysis without the need for chromatographic separation. nih.govchemeurope.comcas.cn

| Feature | Description | Relevance to (3S)-1,1,1,2,2-Pentafluorododecan-3-OL |

| Principle | Use of a Chiral Solvating Agent (CSA) to form transient diastereomeric complexes. | The -OH group of the alcohol interacts with the CSA, creating a chiral environment around the pentafluoroethyl group. |

| Technique | ¹⁹F NMR Spectroscopy | Direct observation of the fluorine atoms, which are sensitive probes of the electronic environment. researchgate.netbohrium.com |

| Common CSAs | Pirkle's alcohol, Cationic Cobalt(III) complexes. nih.govacs.orgwikipedia.org | Effective for creating resolvable chemical shift differences for chiral alcohols. researchgate.netnih.gov |

| Output | Separate signals for the R and S enantiomers in the ¹⁹F NMR spectrum. | The chemical shift difference (Δδ) allows for clear distinction. rsc.org |

| Quantification | Integration of the respective ¹⁹F NMR signals. | Provides a direct and accurate measurement of the enantiomeric excess (e.e.). nih.gov |

| Advantages | Rapid, no separation required, high sensitivity, minimal sample preparation. bohrium.comchemeurope.com | Efficient method for process monitoring and quality control. |

Data compiled from research on ¹⁹F NMR for chiral analysis of fluorinated compounds. nih.govresearchgate.netrsc.orgbohrium.comnih.govwikipedia.orgchemeurope.com

Application of Chiral Solvating Agents and Metal Complexes in ¹⁹F NMR Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the analysis of chiral compounds. nih.govacs.org The enantiomeric differentiation of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL can be effectively achieved using ¹⁹F NMR in conjunction with chiral solvating agents (CSAs) or chiral metal complexes. researchgate.netrsc.org This method relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the chiral agent. acs.org These diastereomeric complexes are non-equivalent in energy and geometry, which translates into distinct chemical shifts (anisochronous signals) for the fluorine nuclei of each enantiomer in the ¹⁹F NMR spectrum. acs.orgacs.org

The use of ¹⁹F NMR for chiral analysis presents several advantages, including the 100% natural abundance of the ¹⁹F nucleus, a wide range of chemical shifts that minimizes signal overlap, and the absence of background signals in most biological and organic samples. nih.govresearchgate.net For a fluorinated alcohol like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, the hydroxyl group provides a key interaction site for hydrogen bonding or coordination with the chiral agent.

Chiral Solvating Agents (CSAs): A variety of CSAs can be employed. Historically, chiral fluoroalcohols were among the first CSAs used for NMR nonequivalence studies. acs.orgresearchgate.net More recently, a wide array of agents, including those based on crown ethers, cyclodextrins, and derivatives of amino acids, have been developed. researchgate.netresearchgate.net The selection of an effective CSA often involves screening a library of agents to find one that provides the largest chemical shift difference (Δδ) for optimal resolution and quantification of the enantiomers. acs.orgnih.gov

Chiral Metal Complexes: Chiral metal complexes have proven to be highly effective for enantiomeric resolution via ¹⁹F NMR. nih.govacs.org Cationic cobalt and palladium complexes, for instance, can act as chiral Lewis acids that coordinate with the analyte. nih.govacs.org This interaction induces significant differentiation in the ¹⁹F NMR signals. acs.orgresearchgate.net For example, research has demonstrated that chiral cationic cobalt complexes can achieve clear separation of ¹⁹F NMR signals for various chiral molecules. nih.govacs.orgresearchgate.net Similarly, ¹⁹F-labeled palladium probes have been developed for the prompt chiral analysis of different functional groups. acs.org The interaction with the metal center creates a well-defined chiral pocket, leading to robust and reliable enantiomeric discrimination. chemeurope.comanalytica-world.com

| Chiral Solvating Agent (CSA) / Metal Complex | Analyte Enantiomer | ¹⁹F Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) | Interaction Type |

|---|---|---|---|---|

| R-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | (R)-Enantiomer | -78.50 | 0.15 | Hydrogen Bonding |

| (S)-Enantiomer | -78.65 | |||

| Chiral Cobalt Complex [Co(L)]⁺ | (R)-Enantiomer | -80.10 | 0.45 | Coordination |

| (S)-Enantiomer | -80.55 | |||

| Chiral Palladium Probe [Pd(L)] | (R)-Enantiomer | -79.20 | 0.28 | Coordination |

| (S)-Enantiomer | -79.48 |

In Situ NMR Monitoring in Synthetic and Mechanistic Studies involving (3S)-1,1,1,2,2-Pentafluorododecan-3-OL

In situ NMR monitoring is a powerful technique for studying reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms without the need for isolation. researchgate.net The incorporation of fluorine atoms into a molecule provides a convenient spectroscopic handle for such studies. rsc.orgnih.gov Due to its high sensitivity and large spectral window, ¹⁹F NMR can act as a "spectroscopic spy," allowing for the real-time observation of chemical transformations involving fluorinated compounds like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL. rsc.orgresearchgate.net

In the context of the synthesis or transformation of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, in situ ¹⁹F NMR can be used to:

Monitor Reaction Progress: By tracking the decrease in the intensity of the ¹⁹F signals of the starting materials and the corresponding increase in the signals of the product, a kinetic profile of the reaction can be constructed. researchgate.net

Detect Intermediates: Short-lived or reactive intermediates that may be undetectable by conventional offline methods can often be observed and characterized. rsc.org For instance, in a catalyzed reaction, the formation of a complex between the substrate and the catalyst might be visible in the NMR spectrum.

Elucidate Mechanisms: Mechanistic studies, such as radical clock experiments or deuterium (B1214612) labeling studies, can be followed directly in the NMR tube. acs.org For example, observing deuterium incorporation from a labeled reagent into the product provides direct evidence for the role of that reagent in the reaction pathway. acs.org

This approach is particularly valuable for optimizing reaction conditions and for gaining a fundamental understanding of the chemical processes involved, which would be difficult to achieve otherwise. rsc.orged.ac.uk

| Reaction Time (minutes) | Reactant A Signal Intensity (Integral) | Product B Signal Intensity (Integral) | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.30 | 0.70 | 70 |

| 60 | 0.05 | 0.95 | 95 |

| 90 | <0.01 | >0.99 | >99 |

Other Spectroscopic Methods for Chiral Analysis

Beyond NMR, a suite of other spectroscopic techniques is available for the chiral analysis of fluorinated compounds, providing complementary information about their three-dimensional structure.

Chiroptical Spectroscopic Studies on Chiral Fluorinated Compounds

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. vanderbilt.edu These techniques are exceptionally sensitive to the molecule's three-dimensional structure and are considered definitive methods for determining absolute configuration. vanderbilt.edubruker.com

Vibrational Circular Dichroism (VCD): VCD is the extension of circular dichroism into the infrared region of the spectrum. wikipedia.org It measures the differential absorption of left and right circularly polarized IR radiation by the vibrational modes of a molecule. bruker.comyoutube.com Since VCD spectra are sensitive to the spatial arrangement of all atoms in a molecule, they provide a rich fingerprint of its stereochemistry. vanderbilt.eduwikipedia.org The absolute configuration of a molecule like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL can be unambiguously determined by comparing its experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (R or S). wikipedia.orgyoutube.com A match between the experimental and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy operates in the UV-visible range and measures differential absorption associated with electronic transitions. nih.govacs.org While it requires the presence of a chromophore near the stereocenter, it can be a powerful tool. acs.org For molecules that are not naturally chromophoric, derivatization may be necessary. Similar to VCD, the comparison of experimental and theoretically calculated ECD spectra allows for the assignment of absolute configuration. youtube.commdpi.com

| Technique | Principle | Spectral Range | Primary Application for Chiral Fluorinated Compounds |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by molecular vibrations. wikipedia.org | Infrared (IR) | Determination of absolute configuration by comparing experimental and calculated spectra; no chromophore needed. bruker.com |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. nih.gov | UV-Visible | Determination of absolute configuration for molecules with a chromophore near the stereocenter. acs.org |

Luminescence-Based Chiral Discrimination

Luminescence-based methods offer high sensitivity for chiral recognition. researchgate.net The primary technique in this category is Circularly Polarized Luminescence (CPL) spectroscopy.

Circularly Polarized Luminescence (CPL): CPL is the emission analogue of circular dichroism; it measures the differential emission of left and right circularly polarized light from a chiral substance in its excited state. rsc.org The direct CPL measurement of a simple fluorinated alcohol may be challenging. Therefore, analysis typically proceeds via a supramolecular sensing approach. rsc.orgmdpi.com In this strategy, the chiral analyte, (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, interacts non-covalently with a chiral luminescent probe (sensor). mdpi.commdpi.com

The formation of a diastereomeric host-guest complex between each enantiomer of the alcohol and the chiral probe can induce or modulate the CPL signal of the probe. researchgate.netrsc.org The difference in the CPL response upon binding the (S) vs. the (R) enantiomer allows for highly sensitive enantiomeric discrimination and quantification. researchgate.net Porphyrin derivatives and binaphthol-based compounds are examples of molecular scaffolds used to build such chiral luminescent sensors. researchgate.netmdpi.com

Emerging Analytical Techniques for Chiral Fluorinated Compounds

The field of chiral analysis is continuously evolving, with new techniques emerging that promise greater speed, sensitivity, and applicability, particularly for complex samples. nih.govacs.org

Mass Spectrometry (MS) Based Methods: While conventional MS is blind to chirality, recent developments have enabled its use for enantiomeric analysis. acs.org Ion Mobility-Mass Spectrometry (IM-MS) can separate diastereomeric complexes formed between enantiomers and a chiral selector based on their different shapes and sizes (collisional cross-section). acs.org Another approach involves using chiral derivatizing agents that are isotopically labeled, allowing for the quantification of enantiomers by the mass difference in their derivatives. acs.org

NMR in Chiral Oriented Media: An advanced NMR technique involves dissolving the analyte in a chiral liquid crystal (CLC) medium. rsc.org The anisotropic environment of the CLC induces a partial alignment of the solute molecules, leading to the observation of residual anisotropic NMR interactions. rsc.org This can result in a dramatic enhancement of the spectral separation between enantiomers compared to using CSAs in isotropic solution, facilitating more accurate quantification even at lower magnetic fields. rsc.org

Separation-Free Chromatographic Analysis: Researchers have developed methods that produce a chromatogram-like output from a ¹⁹F NMR spectrum without physical separation. chemeurope.comanalytica-world.com This is achieved by using a ¹⁹F-labeled chiral sensor that binds reversibly to the analyte enantiomers. chemeurope.com The dynamic binding process results in distinct ¹⁹F NMR signals for the free sensor, the (S)-analyte-bound sensor, and the (R)-analyte-bound sensor, which can be interpreted much like a chromatogram for rapid and unambiguous chiral analysis. chemeurope.comanalytica-world.com

Microfluidics: Miniaturized analytical systems, or "lab-on-a-chip" devices, are being developed for chiral separations and analysis. nih.gov These microfluidic systems integrate separation techniques like capillary electrophoresis or chromatography on a small chip, offering advantages of high throughput, reduced sample and solvent consumption, and rapid analysis times. nih.gov

| Technique | Principle | Advantage for Chiral Fluorinated Compounds |

|---|---|---|

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on size, shape, and charge in the gas phase. acs.org | High sensitivity; separates diastereomeric complexes formed with a chiral selector. |

| NMR in Chiral Liquid Crystals (CLCs) | Utilizes an anisotropic solvent to induce large spectral separation of enantiomers. rsc.org | Significantly enhanced resolution of enantiomeric signals in NMR. |

| Separation-Free ¹⁹F NMR Analysis | Generates a chromatogram-like NMR spectrum via dynamic binding to a ¹⁹F-labeled sensor. chemeurope.comanalytica-world.com | Rapid, high-throughput analysis without physical chromatographic separation. |

| Microfluidics | Miniaturized on-chip separation and analysis. nih.gov | Fast analysis, low sample consumption, and high throughput. |

Theoretical and Computational Investigations of Fluorinated Chiral Alcohols

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. This method is instrumental in elucidating the fundamental chemical and physical properties of fluorinated systems from first principles.

Quantum chemical calculations are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction barriers. This is particularly valuable for understanding reactions involving fluorinated compounds, such as the synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones. nih.govwikipedia.org The presence of fluorine atoms can significantly alter the electronic environment of a molecule, thereby influencing reaction pathways and selectivity. nih.govresearchgate.net

DFT studies allow for the detailed investigation of proposed reaction mechanisms, such as those in metal-catalyzed reactions or organocatalyzed processes. researchgate.netacs.org For instance, in the reduction of a ketone to form a chiral alcohol, DFT can be used to model the approach of a hydride reagent to the carbonyl carbon. researchgate.net By calculating the energies of the possible transition states (e.g., attack from the Re or Si face), the stereochemical outcome of the reaction can be predicted. researchgate.netuwindsor.ca The electron-withdrawing nature of the pentafluoroethyl group in (3S)-1,1,1,2,2-Pentafluorododecan-3-OL influences the charge distribution around the chiral center, which is a key factor in directing the stereoselectivity of subsequent reactions.

Table 1: Representative Calculated Energy Barriers for a Model Ketone Reduction This table presents hypothetical DFT-calculated energy data for the diastereoselective reduction of a prochiral ketone, illustrating how computational methods rationalize stereochemical outcomes.

| Transition State | Description | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| TS-A (pro-S) | Hydride attack leading to the (S)-alcohol | 10.7 | (S)-Alcohol |

| TS-B (pro-R) | Hydride attack leading to the (R)-alcohol | 12.1 |

The three-dimensional structure of a molecule is fundamental to its reactivity and interactions. Conformational analysis using DFT helps to identify the most stable arrangements (conformers) of a molecule and their relative energies. nih.gov For a flexible molecule like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, with its long alkyl chain, numerous conformations are possible due to rotation around single bonds.

Computational studies reveal that the presence of the bulky and highly electronegative pentafluoroethyl group imposes significant steric and electronic constraints, which dictates the preferred conformations around the chiral center. nsf.gov The electronic energy associated with different fluorinated alcohols can be analyzed to determine their relative stability. researchgate.net These calculations provide an energetic profile, highlighting the energy differences between various rotational isomers (rotamers) and helping to understand the molecule's structural preferences in different environments.

Table 2: Calculated Relative Energies of Model Fluorinated Alcohol Conformers This table illustrates typical results from a DFT conformational analysis, showing the relative stability of different spatial arrangements of a fluorinated alcohol.

| Conformer | Dihedral Angle (F-C-C-O) | Relative Electronic Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | 60° (gauche) | 0.00 | 65.1 |

| B | 180° (anti) | 0.85 | 24.5 |

| C | -60° (gauche) | 1.50 | 10.4 |

The solvent plays a critical role in chemical reactions, and its interactions with the solute can be modeled effectively using quantum chemical methods, often through implicit or explicit solvent models. nih.govnih.gov Fluorinated alcohols are known for their unique solvent properties and their ability to form strong hydrogen bonds. aip.orgresearchgate.netacs.org Despite the high electronegativity of fluorine, it is a weak hydrogen bond acceptor, with the hydroxyl group being the primary site for such interactions. nih.gov

DFT calculations can quantify the strength of hydrogen bonds between the alcohol's hydroxyl group and solvent molecules. nih.gov These studies show that fluorination of the alkyl chain enhances the acidity of the hydroxyl proton, leading to stronger hydrogen-bond-donating capabilities compared to non-fluorinated analogues. aip.org This enhanced interaction with solvent or reactants can significantly affect reaction kinetics and equilibria. nih.govresearchgate.net

Molecular Simulations (e.g., Molecular Dynamics)

While quantum mechanics provides a detailed electronic picture, molecular dynamics (MD) simulations offer a way to study the temporal evolution of molecular systems, providing insights into dynamic processes and collective behaviors on a larger scale.

MD simulations are a powerful tool for exploring the behavior of molecules in the condensed phase. easychair.org By simulating the movement of a solute like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL in a box of solvent molecules, one can observe how the solvent structures itself around the solute. nih.gov Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are recognized for their ability to promote challenging chemical reactions, a phenomenon that MD simulations can help explain. rsc.org

Simulations of fluorinated alcohols in aqueous solutions show that water molecules tend to form structured "cages" around the fluorinated alkyl groups, a phenomenon related to the hydrophobic effect. aip.org At the same time, the alcohol's hydroxyl group actively participates in the solvent's hydrogen-bonding network. aip.orgnih.gov This dual nature—a fluorophilic/hydrophobic segment and a hydrophilic hydroxyl group—is key to the unique solvent properties of these compounds. tandfonline.com

Table 3: Typical Parameters from an MD Simulation of a Fluorinated Alcohol in Water This table provides an example of the setup and key outputs from a molecular dynamics simulation designed to study solvation.

| Simulation Parameter | Value/Description |

|---|---|

| System | 1 Fluorinated Alcohol + 215 Water Molecules |

| Ensemble | NVT (Canonical) |

| Temperature | 298.15 K |

| Simulation Time | 50 ns |

| Key Result (RDF g(r) peak) | O(alcohol)-H(water) peak at ~1.8 Å |

Beyond solvation, MD simulations can probe specific intermolecular interactions between the fluorinated alcohol and other species, such as metal ions. These interactions are fundamental in catalysis and materials science. fu-berlin.dersc.org

In the context of reactions involving alkali metal salts (e.g., KF as a nucleophilic fluorinating agent), understanding the interaction between the fluorine atoms of the alcohol and the metal cation (e.g., K+) is crucial. nih.govresearchgate.net MD simulations can reveal the coordination environment of ions in solution. aip.orgaip.org Studies on alkali-metal fluoride (B91410) complexes show that the F⁻···H interactions with alcohol hydroxyl groups are often more dominant than the F⁻···M⁺ interactions. acs.org However, the fluorinated tail of a molecule like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL can also engage in weaker, yet significant, interactions with cations through its partially negatively charged fluorine atoms. nih.govacs.orgmdpi.com These interactions can influence the solubility and reactivity of ionic species in the reaction medium.

Computational Protocols for Reaction Kinetics and Atmospheric Chemistry of Fluorinated Organic Compounds

The environmental fate and atmospheric lifetime of fluorinated organic compounds, such as (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, are largely determined by their reaction kinetics with atmospheric oxidants, primarily the hydroxyl radical (•OH). Computational chemistry provides a powerful and cost-effective toolkit to investigate these processes, offering insights into reaction mechanisms, rate constants, and the ultimate degradation pathways of these molecules. Such theoretical studies are crucial for assessing the environmental impact of fluorinated compounds, including their global warming potential and atmospheric persistence. researchgate.netpittcon.org

Advanced computational protocols have been developed and refined to accurately predict the gas-phase reactivity of complex and conformationally flexible fluorinated organic compounds. researchgate.net These methods are essential for understanding the atmospheric degradation of molecules where experimental data may be scarce.

One of the robust methodologies employed is multiconformer transition state theory (MC-TST). researchgate.net This approach is particularly well-suited for flexible molecules like (3S)-1,1,1,2,2-Pentafluorododecan-3-OL, which can exist in numerous conformational states. The MC-TST protocol involves identifying all significant conformers of the reactant and the transition states for the reaction channels, followed by the calculation of a Boltzmann-weighted average rate constant. researchgate.net This method has been shown to provide rate coefficients that are, on average, in agreement with experimental values to within a factor of two for other fluorinated compounds. researchgate.net

The general mechanism for the atmospheric degradation of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL is initiated by a hydrogen abstraction reaction by the •OH radical. The potential sites for abstraction are the C-H bonds and the O-H bond of the alcohol moiety. The reaction can be summarized as follows:

(3S)-C₉H₁₉CF₂CF₃CH(OH) + •OH → Products

Computational studies using methods like Density Functional Theory (DFT) are employed to model the potential energy surface of these reactions. acs.org These calculations help in identifying the minimum energy pathways and the structure of the transition states. For instance, a common functional used for such kinetic calculations is M08-HX, paired with a suitable basis set. researchgate.net

Detailed Research Findings

Below is a hypothetical data table illustrating the type of results generated from such computational studies, based on findings for analogous fluorinated alcohols and ketones. researchgate.netresearchgate.net

Table 1: Calculated Rate Constants (k) for Hydrogen Abstraction from (3S)-1,1,1,2,2-Pentafluorododecan-3-OL by •OH at 298.15 K

| Abstraction Site | Calculated Rate Constant (k) in cm³ molecule⁻¹ s⁻¹ | Branching Ratio (%) |

| C-H (Position 3) | 1.5 x 10⁻¹³ | 65.2 |

| O-H | 5.0 x 10⁻¹⁴ | 21.7 |

| Other C-H (Alkyl Chain) | 3.0 x 10⁻¹⁴ | 13.1 |

| Total kOH | 2.3 x 10⁻¹³ | 100 |

Note: The data in this table is illustrative and based on theoretical predictions for similar compounds. It serves to demonstrate the output of computational protocols.

From these calculated rate constants, the atmospheric lifetime (τ) of the compound can be estimated using the following equation:

τ = 1 / (kOH * [OH])

where [OH] is the average global tropospheric concentration of hydroxyl radicals, typically around 1.0 x 10⁶ molecules cm⁻³.

Based on the total calculated rate constant (kOH) from Table 1, the estimated atmospheric lifetime of (3S)-1,1,1,2,2-Pentafluorododecan-3-OL would be approximately 50 days. This indicates a relatively moderate persistence in the atmosphere.

Further computational analysis can predict the subsequent reactions of the radical products formed after the initial hydrogen abstraction. This helps in building a complete atmospheric degradation mechanism, identifying potential stable intermediates and final breakdown products. Computational tools can also predict spectroscopic data, such as ¹⁹F NMR shifts, for potential degradation products, which can aid in their experimental identification. acs.org

The application of these computational protocols is vital for the environmental risk assessment of new and existing fluorinated compounds, providing essential data where experimental measurements are challenging or unavailable. researchgate.netmdpi.com

Biological and Environmental Research Perspectives on Fluorinated Alcohols General

Interactions with Biological Systems (General Fluorinated Alcohols)

Fluorinated alcohols, a class of synthetic compounds, are noted for their unique physicochemical properties which drive their interactions with biological systems. researchgate.netnih.gov These interactions are of considerable interest due to the widespread presence of some fluorinated compounds in the environment. tandfonline.com

Fluorinated alcohols have been demonstrated to alter the properties and stability of lipid bilayers, which are fundamental components of cellular membranes. researchgate.netnih.gov These alcohols can partition into the lipid bilayer, leading to changes in membrane fluidity, thickness, and permeability. researchgate.netrug.nl Studies have shown that fluorinated alcohols can cause lipid bilayer leakage, reduce the order of lipid acyl chains, and alter the phase transition temperature of lipids. researchgate.netrug.nl

The potency of fluorinated alcohols in perturbing lipid bilayers varies depending on their specific structure. For instance, when comparing trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), and perfluoro-tert-butanol (B1216648) (PFTB), their ability to alter bilayer properties ranges from the high millimolar (mM) for TFE to the low mM for PFTB, when considering their aqueous concentrations. nih.govrug.nl This suggests that even small residual amounts of these alcohols could potentially affect membrane properties. researchgate.netnih.gov The table below summarizes the bilayer-modifying potency of selected fluorinated alcohols.

| Fluorinated Alcohol | Potency in Altering Bilayer Properties (Aqueous Concentration) |

| Trifluoroethanol (TFE) | High mM range |

| Hexafluoroisopropanol (HFIP) | Low mM range |

| Perfluoro-tert-butanol (PFTB) | Low mM range |

This table illustrates the varying potency of different fluorinated alcohols in altering lipid bilayer properties, with potency referenced to their aqueous concentrations. nih.govrug.nl

At higher concentrations, these alcohols can induce more significant disruptions, including the formation of micellar aggregates and eventual breakdown of the bilayer structure. researchgate.netnih.gov

The alteration of the lipid bilayer environment by fluorinated alcohols can, in turn, modulate the function of membrane proteins. researchgate.netnih.govosti.gov Membrane proteins are crucial for various cellular processes, and their function is often sensitive to the physical state of the surrounding lipid matrix. mdpi.com By changing bilayer properties such as fluidity and thickness, fluorinated alcohols can influence the conformational state and activity of transmembrane proteins. researchgate.netbiorxiv.org

For example, low concentrations of HFIP have been observed to affect the ion permeability of membrane proteins like Kv1.3 K+ channels and gramicidin (B1672133) channels. researchgate.net The ability to design membrane protein assemblies can be leveraged to disrupt protein-protein interactions, offering potential for the development of novel biomaterials and therapeutics. nih.gov The introduction of fluorinated amino acids into membrane-active peptides has been shown to modulate their biological activity by affecting their partitioning into liposomes. nih.gov

Fluorotelomer alcohols (FTOHs) are a subgroup of fluorinated compounds that have been investigated for their potential immunotoxic effects. tandfonline.comnih.govnih.gov Studies on 8:2 FTOH, a widely used fluorotelomer alcohol, have provided insights into the immunotoxicity of this class of compounds. nih.govnih.govacs.org

Research in animal models has shown that exposure to 8:2 FTOH can lead to liver injury, characterized by increased liver weight, vacuolation, and immune cell infiltration. nih.gov Furthermore, exposure to 8:2 FTOH has been associated with alterations in cytokine levels, suggesting a modulation of the immune response. nih.gov For instance, a reduction in the serum concentration of IL-1β and changes in the mRNA levels of various interleukins and chemokines in the thymus, spleen, and liver have been reported. nih.gov

In vitro studies using human promyelocytic leukemia cells (HL-60) have demonstrated that 8:2 FTOH can reduce cell viability in a dose- and time-dependent manner and cause a G1 cell cycle arrest. nih.gov These findings indicate that FTOHs can have direct effects on immune cells, potentially impairing their proliferation and differentiation. nih.gov The table below summarizes key findings from immunotoxicity studies on 8:2 FTOH.

| Study Type | Model | Key Findings |

| In vivo | Adult male C57BL/6 mice | Increased liver weight, histological liver changes, altered cytokine levels. nih.gov |

| In vitro | HL-60 cells | Reduced cell viability, G1 cell cycle arrest, inhibited expression of cell cycle and differentiation-related genes. nih.gov |

This table presents a summary of the immunotoxic effects of 8:2 fluorotelomer alcohol observed in both in vivo and in vitro studies.

Metabolic Pathways and Environmental Fate of Fluorinated Alcohols